2-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidine
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Overview
Description
2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are substituted with a 3,5-dichlorophenyl group. Pyridopyrimidines are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of N-cyclohexyl derivative with cyanoacetamide, followed by acylation or thioacylation and intramolecular heterocyclization . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium methoxide.
Industrial Production Methods
Industrial production of pyridopyrimidines, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridopyrimidine oxides.
Reduction: Formation of reduced pyridopyrimidine derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Medicine: Investigated for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of kinases, particularly PIM-1 kinase, by binding to the active site and preventing the phosphorylation of target proteins. This inhibition leads to the disruption of cellular signaling pathways, resulting in apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern and its potent kinase inhibitory activity. Compared to other pyridopyrimidines, it exhibits higher selectivity and potency against certain cancer cell lines, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C13H7Cl2N3 |
---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H7Cl2N3/c14-10-4-9(5-11(15)6-10)13-17-7-8-2-1-3-16-12(8)18-13/h1-7H |
InChI Key |
UDWGFUUPZLVQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2N=C1)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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